molecular formula C18H15NO3 B2605698 (3Z)-3-[2-(2-methoxyphenyl)-2-oxoethylidene]-5-methyl-1,3-dihydro-2H-indol-2-one CAS No. 1146935-02-5

(3Z)-3-[2-(2-methoxyphenyl)-2-oxoethylidene]-5-methyl-1,3-dihydro-2H-indol-2-one

Cat. No. B2605698
CAS RN: 1146935-02-5
M. Wt: 293.322
InChI Key: OQSFQOKOZIWPPN-UVTDQMKNSA-N
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Description

This compound is a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole derivatives are widely distributed in the natural world and are an important component of many natural and synthetic drugs .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the indole ring system, possibly through a Fischer indole synthesis or some other method, followed by various functional group interconversions to install the methoxyphenyl and oxoethylidene groups .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of an indole ring system with a methoxyphenyl group and an oxoethylidene group attached at the 3-position .


Chemical Reactions Analysis

As an indole derivative, this compound could potentially undergo a variety of chemical reactions. The presence of the methoxyphenyl and oxoethylidene groups would likely influence the reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. For example, the presence of the methoxy group could increase the compound’s solubility in certain solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its reactivity, and evaluation of its biological activity .

properties

IUPAC Name

(3Z)-3-[2-(2-methoxyphenyl)-2-oxoethylidene]-5-methyl-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-11-7-8-15-13(9-11)14(18(21)19-15)10-16(20)12-5-3-4-6-17(12)22-2/h3-10H,1-2H3,(H,19,21)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSFQOKOZIWPPN-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC\2=C(C=C1)NC(=O)/C2=C\C(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-3-[2-(2-methoxyphenyl)-2-oxoethylidene]-5-methyl-1,3-dihydro-2H-indol-2-one

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